molecular formula Co2HP B13809288 Cobalt;phosphanylidenecobalt

Cobalt;phosphanylidenecobalt

Cat. No.: B13809288
M. Wt: 149.8481 g/mol
InChI Key: LJZGLCGFCNJCTO-UHFFFAOYSA-N
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Description

Cobalt;phosphanylidenecobalt (alternatively referred to as [2,2'-[ethane-1,2-diylbis(nitrilomethylidene)]diphenolato]cobalt(II) or Co(salen)) is a coordination complex featuring a cobalt(II) center ligated by a tetradentate Schiff base ligand derived from salicylaldehyde and ethylenediamine . This compound is notable for its square-planar or octahedral geometry, depending on the coordination environment, and its applications in catalysis, molecular sensing, and materials science. Its redox-active cobalt center and ligand flexibility make it a versatile candidate for oxidation-reduction reactions and electrochemical applications .

Properties

Molecular Formula

Co2HP

Molecular Weight

149.8481 g/mol

IUPAC Name

cobalt;phosphanylidenecobalt

InChI

InChI=1S/2Co.HP/h;;1H

InChI Key

LJZGLCGFCNJCTO-UHFFFAOYSA-N

Canonical SMILES

P=[Co].[Co]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cobalt;phosphanylidenecobalt typically involves the reaction of cobalt salts with phosphanylidenes under controlled conditions. One common method is the chemical bath deposition technique, where cobalt salts are reacted with phosphanylidenes in a solution, leading to the formation of the desired compound . The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure the formation of high-purity this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where cobalt salts and phosphanylidenes are mixed under optimized conditions. The process may include steps such as precipitation, filtration, and purification to obtain the final product. Advanced techniques like solid-liquid separation and calcination in the presence of oxygen can be employed to enhance the stability and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Cobalt;phosphanylidenecobalt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to lower oxidation state species.

    Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of cobalt oxides, while reduction may yield lower oxidation state cobalt complexes. Substitution reactions can result in a variety of cobalt-ligand complexes .

Comparison with Similar Compounds

Comparison with Similar Cobalt Complexes

Structural Analogues

Table 1: Structural and Ligand-Based Comparison

Compound Ligand Type Coordination Geometry Key Applications
Cobalt;phosphanylidenecobalt Tetradentate Schiff base (salen) Square-planar/Octahedral Catalysis, electrochemical sensors
CoTSPc1–CoTSPc3 (Cobalt phthalocyanines) Tetradentate phthalocyanine macrocycle Square-planar Dye-sensitized solar cells, gas sensors
[Co(NH₃)₆]³⁺ Hexaammine Octahedral Coordination chemistry models, redox studies
Cobalt-azo/diazo complexes Azo/diazo functional groups Variable Colorimetric detection of Co²⁺ ions
  • Ligand Flexibility vs. Rigidity : Unlike rigid phthalocyanine macrocycles in CoTSPc1–CoTSPc3, this compound’s salen ligand allows dynamic coordination changes, enhancing its adaptability in catalytic cycles .
  • Electronic Properties : Cobalt phthalocyanines exhibit strong π-π interactions due to aromatic macrocycles, favoring charge-transfer applications, whereas this compound’s Schiff base ligand enables tunable electron-donating/withdrawing effects via substituent modification .
Catalytic Activity

Table 2: Catalytic Performance Metrics

Compound Reaction Type Turnover Frequency (TOF) Selectivity Reference
This compound Olefin epoxidation 120 h⁻¹ 85%
Co-Fischer-Tropsch (Co-FT) catalysts Syngas-to-hydrocarbons 0.05–0.1 s⁻¹ 60–70%
CoTSPc1 Oxygen reduction reaction (ORR) 4.2 mA/cm² 90%
  • Mechanistic Differences : this compound operates via radical intermediates in oxidation reactions, whereas Co-FT catalysts rely on surface-bound CO dissociation for hydrocarbon chain growth .
  • Efficiency : CoTSPc1 outperforms this compound in ORR due to its conjugated macrocycle stabilizing transition states, but the latter excels in asymmetric catalysis due to chiral ligand environments .
Toxicity and Stability
  • Toxicity : this compound’s toxicity is ligand-dependent; its salen ligand reduces Co²⁺ bioavailability compared to hydrated cobalt ions (e.g., [Co(H₂O)₆]²⁺), which are associated with respiratory and dermatological toxicity .
  • Stability : Cobalt phthalocyanines (CoTSPc1–CoTSPc3) demonstrate higher thermal stability (>300°C) than this compound, which decomposes above 200°C due to ligand lability .

Key Research Findings and Contradictions

  • Structural Similarity ≠ Functional Similarity: Despite shared cobalt centers, this compound and azo complexes (Table 1) differ drastically in sensing mechanisms.
  • Catalytic Trade-offs : While this compound offers superior enantioselectivity in epoxidation, Co-FT catalysts dominate large-scale hydrocarbon synthesis due to scalability .

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